molecular formula C18H22N2O4S B2687306 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide CAS No. 899739-62-9

4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide

Cat. No.: B2687306
CAS No.: 899739-62-9
M. Wt: 362.44
InChI Key: WJAHFLKYNXLBEJ-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide is an organic compound with a complex structure that includes a methoxy group, a phenylethyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzoyl chloride with 2-phenylethylamine to form 4-methoxy-N-(2-phenylethyl)benzamide. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfamoyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-{2-[(2-phenylethyl)sulfamoyl]ethyl}benzamide is unique due to the presence of both the methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.

Properties

IUPAC Name

4-methoxy-N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-9-7-16(8-10-17)18(21)19-13-14-25(22,23)20-12-11-15-5-3-2-4-6-15/h2-10,20H,11-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAHFLKYNXLBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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